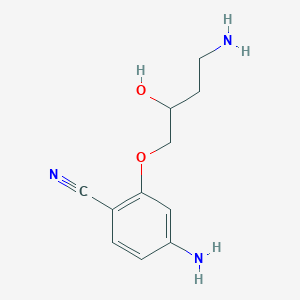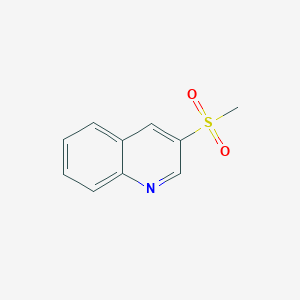
Methyl 2-(4-hydroxy-3-propylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-hydroxy-3-propylphenyl)acetate is an organic compound belonging to the ester class Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-propylphenylacetate typically involves esterification reactions. One common method is the Fischer esterification, where 4-hydroxy-3-propylphenylacetic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 4-hydroxy-3-propylphenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Types of Reactions:
Oxidation: Methyl 2-(4-hydroxy-3-propylphenyl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The phenolic hydroxyl group in methyl 4-hydroxy-3-propylphenylacetate can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of ethers and esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
Methyl 2-(4-hydroxy-3-propylphenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its phenolic structure makes it a valuable starting material for various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the fragrance industry, methyl 4-hydroxy-3-propylphenylacetate is valued for its pleasant aroma and is used in the formulation of perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxy-3-propylphenylacetate is primarily related to its phenolic structure. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but its antioxidant properties suggest a role in scavenging free radicals and protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Methyl 4-hydroxyphenylacetate: This compound is structurally similar but lacks the propyl group, which may influence its chemical reactivity and applications.
Ethyl 4-hydroxy-3-propylphenylacetate: Similar to methyl 4-hydroxy-3-propylphenylacetate but with an ethyl ester group, potentially altering its physical properties and uses.
Uniqueness: Methyl 2-(4-hydroxy-3-propylphenyl)acetate stands out due to its specific combination of a phenolic hydroxyl group and a propyl ester group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the fragrance and pharmaceutical industries.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 2-(4-hydroxy-3-propylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-4-10-7-9(5-6-11(10)13)8-12(14)15-2/h5-7,13H,3-4,8H2,1-2H3 |
Clave InChI |
PZZZBMGUMDASMF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B8595248.png)


![1-Methyl-2-(propylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8595270.png)

![Dimethyl {[4-(methanesulfonyl)phenyl]methyl}phosphonate](/img/structure/B8595281.png)

![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid](/img/structure/B8595287.png)


